7-alpha-methylthio spironolactone-d3 chemical structure and physical properties
7-alpha-methylthio spironolactone-d3 chemical structure and physical properties
An In-Depth Technical Guide to 7-alpha-methylthio spironolactone-d3: Synthesis, Characterization, and Application as an Internal Standard
Introduction
Spironolactone is a widely prescribed potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as heart failure, hypertension, and edema.[1] Upon administration, spironolactone itself is a prodrug with a relatively short half-life, undergoing rapid and extensive metabolism in the liver.[2] The therapeutic effects of the drug are largely attributable to its active metabolites, among which 7-alpha-methylthio spironolactone (7α-TMS) is a major contributor, responsible for a significant portion of the drug's antimineralocorticoid and potassium-sparing activity.[1][2]
For researchers, scientists, and drug development professionals, accurate quantification of 7α-TMS in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. This guide provides a detailed technical overview of 7-alpha-methylthio spironolactone-d3 (d3-7α-TMS), the deuterium-labeled stable isotope analog of the active metabolite. Its role as an internal standard in mass spectrometry-based bioanalysis is critical for achieving the accuracy and precision required in regulated drug development.[3][4] We will explore its chemical structure, physicochemical properties, synthesis, and provide a validated analytical framework for its application.
Chemical Identity and Structure
The structural integrity of an internal standard is the foundation of its utility. d3-7α-TMS is structurally identical to the endogenous metabolite, with the crucial exception of three hydrogen atoms on the 7-alpha-methylthio group being replaced by deuterium. This substitution renders it chemically similar, allowing it to mimic the analyte's behavior during sample extraction and ionization, yet makes it easily distinguishable by its increased mass in a mass spectrometer.
Below is the chemical structure of 7-alpha-methylthio spironolactone, with the deuterated methyl group indicated for the d3 variant.
Caption: Chemical structure of 7-alpha-methylthio spironolactone-d3.
Table 1: Chemical Identifiers
| Property | 7-alpha-methylthio spironolactone-d3 | 7-alpha-methylthio spironolactone (Unlabeled) |
|---|---|---|
| IUPAC Name | (2'R,7R,8R,9S,10R,13S,14S)-10,13-dimethyl-7-(methyl-d3-thio)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione[3] | (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione[5] |
| CAS Number | 38753-77-4 (Unlabeled)[3] | 38753-77-4[2][5] |
| Molecular Formula | C₂₃H₂₉D₃O₃S[3] | C₂₃H₃₂O₃S[5] |
| Molecular Weight | 391.58 g/mol [3][4] | 388.57 g/mol [2] |
| SMILES | O=C1CC[C@@]2([C@]3(CC[C@@]4((CC[C@]4([C@@]3(SC([2H])([2H])[2H])[H])[H])OC5=O)C)[H])C[3] | C[C@]12CCC(=O)C=C1CSC[2][5] |
| InChIKey | FWRDLPQBEOKIRE-RJKHXGPOSA-N[2][5] | FWRDLPQBEOKIRE-RJKHXGPOSA-N[2][5] |
Physicochemical Properties
The physicochemical properties of d3-7α-TMS are nearly identical to its unlabeled counterpart, which dictates its behavior in solution and during analytical procedures. The primary difference is the mass, which is the basis of its utility. Specific experimental data for the metabolite is limited; therefore, some properties are inferred from its parent compound, spironolactone.
Table 2: Physicochemical Data
| Property | Value/Description | Source/Comment |
|---|---|---|
| Molecular Weight | 391.58 g/mol | Clearsynth[3] |
| XLogP3 | 3.2 | PubChem (unlabeled)[5] |
| Topological Polar Surface Area | 68.7 Ų | PubChem (unlabeled)[5] |
| Appearance | Inferred to be a white to light tan crystalline powder. | Based on spironolactone description.[6] |
| Solubility | Inferred to be practically insoluble in water; soluble in alcohols and chloroform. | Based on spironolactone solubility.[6][7] |
| Storage Condition | Store at refrigerator (2-8°C) for long-term storage. | Clearsynth[3] |
The high lipophilicity (XLogP3 of 3.2) suggests that efficient extraction from aqueous biological matrices like plasma will likely require protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) with a non-polar or moderately polar solvent.
Synthesis and Isotopic Labeling
Understanding both the biological and chemical synthesis pathways provides context for the molecule's origin and the strategy for its isotopic labeling.
Biological Formation Pathway
In vivo, 7α-TMS is formed via a two-step metabolic process primarily in the liver and kidneys.[8] First, spironolactone is deacetylated to form 7-alpha-thiospironolactone (7α-TS). Subsequently, 7α-TS is methylated by a methyltransferase enzyme, using S-adenosylmethionine (SAM) as a methyl group donor, to yield the final active metabolite, 7α-TMS.[8]
Caption: In-vivo metabolic pathway of Spironolactone to 7α-TMS.
Chemical Synthesis and Labeling Strategy
A practical laboratory synthesis of 7α-TMS mirrors the final step of the biological pathway. The common precursor is 7α-thiospironolactone.[9] The key reaction is a thioalkylation.
The rationale for labeling the methylthio group is twofold:
-
Synthetic Accessibility: This position is readily accessible for methylation in the final synthetic step, allowing for the straightforward introduction of a deuterated methyl group (e.g., using CD₃I).
-
Metabolic Stability: The methyl group itself is not typically a site of further metabolism, ensuring the isotopic label is retained throughout the analytical process and does not undergo exchange, which would compromise the assay's integrity.
A representative synthetic step is outlined below:
Caption: Key step for deuterium labeling of 7α-TMS.
Experimental Protocol: Conceptual Synthesis
The choice of Hünig's base (N,N-diisopropylethylamine) is critical; as a non-nucleophilic base, it efficiently deprotonates the thiol group of 7α-thiospironolactone to form a thiolate anion without competing in the subsequent alkylation reaction.[9]
-
Deprotonation: Dissolve 7α-thiospironolactone in a suitable aprotic solvent (e.g., acetonitrile).
-
Add Hünig's base to the solution to generate the thiolate anion in situ.
-
Alkylation: Introduce the deuterated methylating agent, such as trideuterated iodomethane (CD₃I), to the reaction mixture.
-
Reaction: Allow the Sₙ2 reaction to proceed, where the thiolate attacks the deuterated methyl group, displacing the iodide leaving group.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the base and salts. The final product, d3-7α-TMS, is then purified using techniques like column chromatography to achieve the high purity (>98%) required for an internal standard.[9]
Analytical Application in Quantitative Bioanalysis
The primary application of d3-7α-TMS is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous 7α-TMS by LC-MS/MS.[3][4]
The Principle of SIL-IS in Mass Spectrometry
An ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and ionization suppression or enhancement (matrix effects). Because d3-7α-TMS is chemically almost identical to the analyte, it fulfills these criteria perfectly. A known amount of the SIL-IS is spiked into every sample (including calibration standards, quality controls, and unknown samples) at the beginning of the sample preparation process. The final quantification is based on the peak area ratio of the analyte to the SIL-IS, which corrects for variations in sample handling and instrument response, leading to superior accuracy and precision.
Recommended Analytical Workflow (LC-MS/MS)
Quantifying 7α-TMS in plasma presents challenges, including potential in-source fragmentation of the parent drug, spironolactone, to canrenone, which can be an isobaric interference.[10][11] A robust chromatographic separation is therefore imperative.
Protocol: Plasma Sample Quantification using d3-7α-TMS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of a working solution of d3-7α-TMS (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. This ratio (3:1 organic to plasma) is chosen to ensure complete protein crashing.[12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 RCF for 10 minutes at 4°C) to pellet the precipitated protein.[12]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase to ensure compatibility with the LC system.
-
-
Chromatographic Conditions (UHPLC):
-
Column: A C18 reversed-phase column with a small particle size (e.g., <2 µm) is recommended for high-resolution separation.
-
Mobile Phase A: Water with 0.1% formic acid (to aid protonation for positive ion mode ESI).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high aqueous percentage and ramping up to a high organic percentage is necessary to elute the lipophilic analyte and clean the column. A typical gradient might run from 10% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: Maintained at 40°C to ensure reproducible retention times.
-
-
Mass Spectrometric Detection (Tandem MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The instrument is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺) and detect a specific product ion after fragmentation in the collision cell. This highly selective process minimizes interferences.
-
MRM Transitions (Hypothetical):
-
7α-TMS: Q1: m/z 389.2 → Q3: [Specific fragment ion]
-
d3-7α-TMS (IS): Q1: m/z 392.2 → Q3: [Corresponding fragment ion]
-
Note: The exact product ions must be determined empirically by infusing the analytical standard into the mass spectrometer.
-
-
Caption: Bioanalytical workflow for quantification of 7α-TMS.
Conclusion
7-alpha-methylthio spironolactone-d3 is an indispensable tool for any laboratory involved in the research and development of spironolactone. As the stable isotope-labeled analog of a principal active metabolite, it provides the foundation for robust, accurate, and precise bioanalytical methods. Its synthesis is straightforward, and its application in LC-MS/MS workflows, as detailed in this guide, allows for the reliable characterization of spironolactone's pharmacokinetic profile. By correcting for variability in sample processing and instrument response, d3-7α-TMS ensures that the data generated is of the highest integrity, meeting the rigorous standards of pharmaceutical science.
References
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Agusti, G., Bourgeois, S., Cartiser, N., Fessi, H., Le Borgne, M., & Lomberget, T. (2013). A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone. Steroids, 78(1), 102–107. [Link]
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Jones, C. M., et al. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of Mass Spectrometry. Retrieved from [Link]
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Cashman, J. R., & Peña, S. (1989). Canrenone formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide. Chemical Research in Toxicology, 2(2), 109–113. [Link]
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PubMed. (1989). Canrenone Formation via General-Base-Catalyzed Elimination of 7 Alpha-(Methylthio)spironolactone S-oxide. Retrieved from [Link]
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Sherry, F. W., et al. (1986). Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes. Drug Metabolism and Disposition, 14(3), 346-351. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry. PubMed Central. Retrieved from [Link]
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